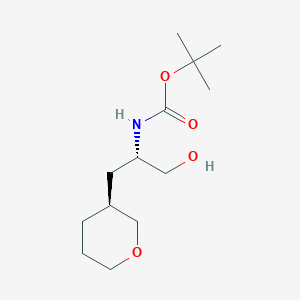
Tert-butyl (S)-1-hydroxy-3-((S)-tetrahydro-2H-pyran-3-YL)propan-2-ylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (S)-1-hydroxy-3-((S)-tetrahydro-2H-pyran-3-YL)propan-2-ylcarbamate is a chemical compound known for its unique structure and properties. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (S)-1-hydroxy-3-((S)-tetrahydro-2H-pyran-3-YL)propan-2-ylcarbamate typically involves the reaction of tert-butyl carbamate with specific reagents under controlled conditions. One common method includes the palladium-catalyzed cross-coupling reaction with various aryl halides using cesium carbonate as a base in 1,4-dioxane as the solvent .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the production process.
化学反応の分析
Types of Reactions
Tert-butyl (S)-1-hydroxy-3-((S)-tetrahydro-2H-pyran-3-YL)propan-2-ylcarbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, often using hydrogenation catalysts.
Substitution: Substitution reactions are common, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon is frequently used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are typical.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
Tert-butyl (S)-1-hydroxy-3-((S)-tetrahydro-2H-pyran-3-YL)propan-2-ylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the development of new chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Tert-butyl (S)-1-hydroxy-3-((S)-tetrahydro-2H-pyran-3-YL)propan-2-ylcarbamate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved often include binding to active sites on proteins or enzymes, leading to changes in their activity.
類似化合物との比較
Similar Compounds
Tert-butyl carbamate: A simpler compound with similar functional groups but lacking the tetrahydro-2H-pyran ring.
Tert-butyl (S)-(1-(diethylamino)propan-2-yl)carbamate: Another related compound with different substituents on the carbamate group.
Uniqueness
Tert-butyl (S)-1-hydroxy-3-((S)-tetrahydro-2H-pyran-3-YL)propan-2-ylcarbamate is unique due to its specific structure, which includes both a hydroxy group and a tetrahydro-2H-pyran ring. This combination of functional groups provides distinct reactivity and properties, making it valuable in various applications.
特性
分子式 |
C13H25NO4 |
|---|---|
分子量 |
259.34 g/mol |
IUPAC名 |
tert-butyl N-[(2S)-1-hydroxy-3-[(3S)-oxan-3-yl]propan-2-yl]carbamate |
InChI |
InChI=1S/C13H25NO4/c1-13(2,3)18-12(16)14-11(8-15)7-10-5-4-6-17-9-10/h10-11,15H,4-9H2,1-3H3,(H,14,16)/t10-,11-/m0/s1 |
InChIキー |
GABXFEMVHFECFK-QWRGUYRKSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](C[C@@H]1CCCOC1)CO |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1CCCOC1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


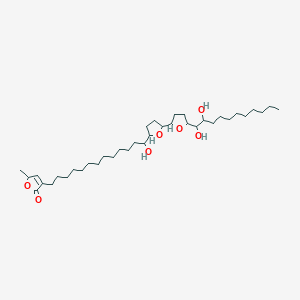
![7,8,11-trimethylbenzo[c]acridine](/img/structure/B13788977.png)


![1-[Cyano-(3-phenoxyphenyl)methyl]-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B13789001.png)
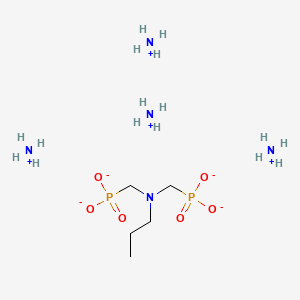
![(10Z,12Z,14Z)-4,6-diazatricyclo[7.6.0.03,7]pentadeca-1,3(7),4,8,10,12,14-heptaene](/img/structure/B13789024.png)
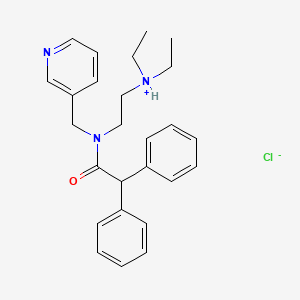
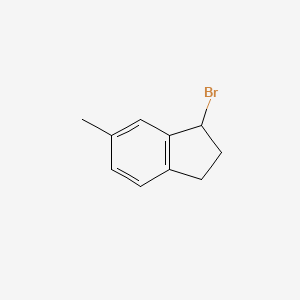


![L-Prolinamide,D-phenylalanyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-chloroacetyl)butyl]-](/img/structure/B13789062.png)

![calcium;2-[[4-[acetyl-[(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioic acid](/img/structure/B13789071.png)
